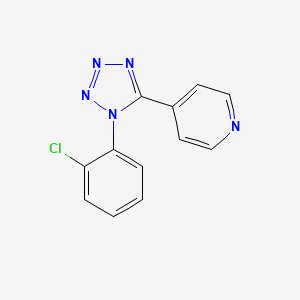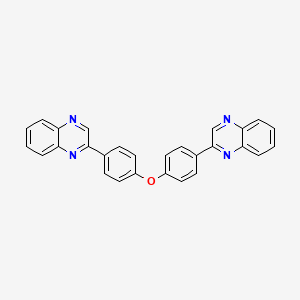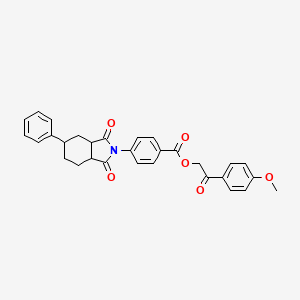
2-(Biphenyl-4-yl)-2-oxoethyl 5-methyl-2-(propan-2-yl)cyclohexyl butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE is a complex organic compound with a unique structure that includes a biphenyl group, an oxoethyl group, and a butanedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE involves multiple steps. One common method includes the reaction of 2-isopropyl-5-methylcyclohexanol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE is unique due to its combination of a biphenyl group and a butanedioate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H34O5 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
4-O-(5-methyl-2-propan-2-ylcyclohexyl) 1-O-[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate |
InChI |
InChI=1S/C28H34O5/c1-19(2)24-14-9-20(3)17-26(24)33-28(31)16-15-27(30)32-18-25(29)23-12-10-22(11-13-23)21-7-5-4-6-8-21/h4-8,10-13,19-20,24,26H,9,14-18H2,1-3H3 |
Clave InChI |
IUKUFHLMGPNVIC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)OC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


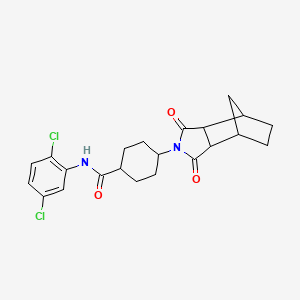
![4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
![N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12467128.png)
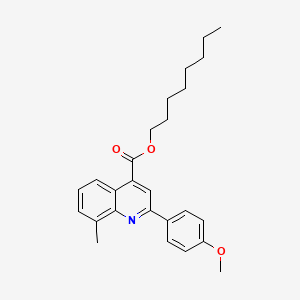

![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![ethyl 4-[({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12467166.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)
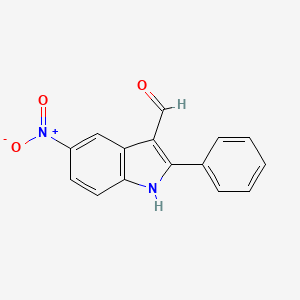
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)
